molecular formula C11H12F3NO2 B15221852 (R)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid

(R)-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B15221852
M. Wt: 247.21 g/mol
InChI Key: BVFWRWDSVHGFFL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylating agents such as CF3SO2Na (sodium triflinate) under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(2-(trifluoromethyl)benzyl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis and a valuable probe in biochemical studies.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

BVFWRWDSVHGFFL-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.